Methyl 3-ethylsulfanylprop-2-enoate
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Overview
Description
Methyl 3-ethylsulfanylprop-2-enoate: is an organic compound with the molecular formula C6H10O2S. It is also known by its IUPAC name, methyl (E)-3-(ethylthio)acrylate . This compound is characterized by the presence of an ester functional group and an ethylthio substituent on the propenoate backbone. It is a liquid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-ethylsulfanylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethylthiol with methyl acrylate under basic conditions. The reaction typically proceeds as follows:
Reactants: Ethylthiol (C2H5SH) and methyl acrylate (C4H6O2).
Catalyst: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reaction Conditions: The reaction is carried out at room temperature with stirring for several hours until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethylsulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA.
Reduction: LiAlH4.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted esters.
Scientific Research Applications
Methyl 3-ethylsulfanylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-ethylsulfanylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further biochemical reactions. The ethylthio group can be oxidized or substituted, leading to the formation of different products that can interact with biological molecules .
Comparison with Similar Compounds
Methyl 3-methylsulfanylprop-2-enoate: Similar structure but with a methylthio group instead of an ethylthio group.
Ethyl 3-ethylsulfanylprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 3-ethylsulfanylprop-2-enoate is unique due to the presence of both an ester and an ethylthio group, which allows it to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C6H10O2S |
---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
methyl 3-ethylsulfanylprop-2-enoate |
InChI |
InChI=1S/C6H10O2S/c1-3-9-5-4-6(7)8-2/h4-5H,3H2,1-2H3 |
InChI Key |
HPXPBKCQLFPGCE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC=CC(=O)OC |
Origin of Product |
United States |
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